molecular formula C12H17NO2 B2876189 N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide CAS No. 1795491-30-3

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide

Cat. No.: B2876189
CAS No.: 1795491-30-3
M. Wt: 207.273
InChI Key: GMHBFDYOQFSZRV-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
The exact mass of the compound N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding and Structural Analysis
The close structural analog of N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide, 2,5-Bis(4-guanylphenyl)furan, known as furamidine, demonstrates significant DNA-binding affinity due to its minor groove binding properties. Furamidine, differing from berenil by the replacement of the central triazene unit with a furan moiety, shows a stronger interaction with DNA dodecamer sequences. Crystallographic studies reveal that furamidine directly engages with DNA through hydrogen bonds, leading to a tighter binding compared to berenil, which may suggest implications for similar compounds in targeting specific DNA sequences for therapeutic or biochemical applications (Laughton et al., 1995).

Synthesis and Chemical Reactivity
Research on furan derivatives, including compounds structurally related to N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide, explores their synthesis and reactivity. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation to 2-(furan-2-yl)benzo[e][1,3]benzothiazole demonstrates the furan moiety's versatility in creating complex heterocyclic structures with potential applications in materials science and pharmaceuticals. These reactions often involve electrophilic substitution and provide insights into the broader reactivity of furan-containing compounds (Aleksandrov & El’chaninov, 2017).

Enzymatic Reduction and Stereochemistry
The enzymatic reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide highlights the potential of biocatalysis in synthesizing stereochemically complex furan derivatives. This process, facilitated by marine and terrestrial fungi, demonstrates the creation of compounds with uncommon stereogenic centers, showcasing the versatility of enzymatic approaches in organic synthesis and the potential for developing novel bioactive compounds or materials with specific chiral properties (Jimenez et al., 2019).

Antibacterial Activity and Metal Complexes
The study of enaminone complexes of zinc and iron based on furan derivatives, including those structurally related to N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide, assesses their antibacterial properties. While the ligands alone showed no activity, the zinc complex demonstrated significant action against Escherichia coli and Staphylococcus aureus. This suggests the potential for designing metal-based antibacterial agents using furan derivatives as ligands, contributing to the development of new treatments for bacterial infections (Mahmud et al., 2010).

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-5-12(14)13-10(2)8-11-6-7-15-9-11/h3,6-7,9-10H,1,4-5,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHBFDYOQFSZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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